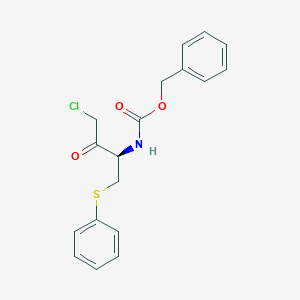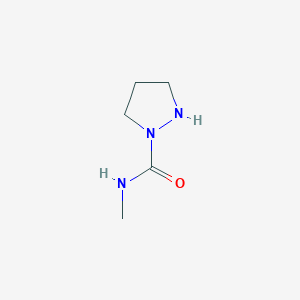
N-methylpyrazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylpyrazolidine-1-carboxamide (MPC) is a chemical compound that has been extensively studied in the field of pharmaceuticals due to its potential therapeutic properties. MPC is a cyclic amide that has a unique structure, making it an interesting target for research.
Aplicaciones Científicas De Investigación
N-methylpyrazolidine-1-carboxamide has been studied extensively in the field of pharmaceuticals due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-methylpyrazolidine-1-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-methylpyrazolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-methylpyrazolidine-1-carboxamide can reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
N-methylpyrazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as fever. N-methylpyrazolidine-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-methylpyrazolidine-1-carboxamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using N-methylpyrazolidine-1-carboxamide in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for research on N-methylpyrazolidine-1-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research on the mechanism of action of N-methylpyrazolidine-1-carboxamide, as well as its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and toxicity of N-methylpyrazolidine-1-carboxamide, particularly in vivo.
Métodos De Síntesis
The synthesis of N-methylpyrazolidine-1-carboxamide involves the reaction of N-methylpyrazolidine with phosgene. The reaction results in the formation of N-methylpyrazolidine-1-carboxamide, which can be purified through recrystallization. This method has been widely used in the synthesis of N-methylpyrazolidine-1-carboxamide, and it has been shown to be efficient and effective.
Propiedades
Número CAS |
124072-93-1 |
|---|---|
Nombre del producto |
N-methylpyrazolidine-1-carboxamide |
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-methylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9) |
Clave InChI |
QPKVPZXYKHZUJS-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCCN1 |
SMILES canónico |
CNC(=O)N1CCCN1 |
Sinónimos |
1-Pyrazolidinecarboxamide,N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



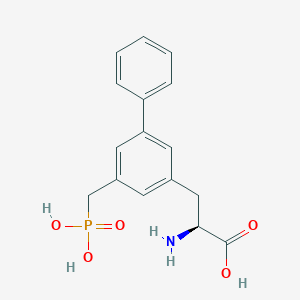
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
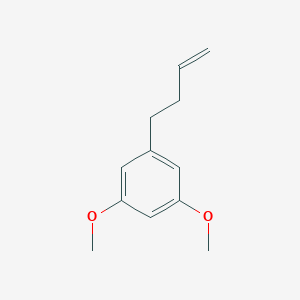
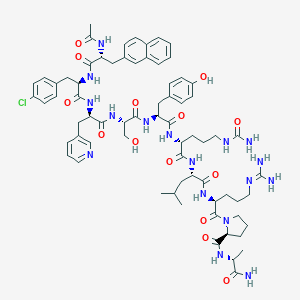
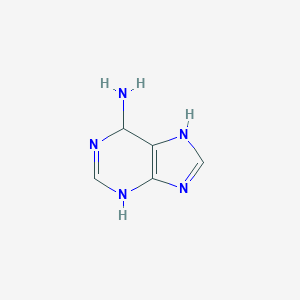
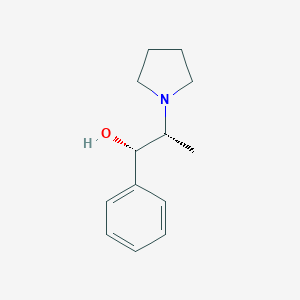

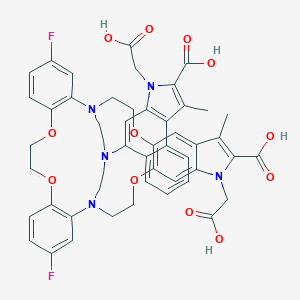
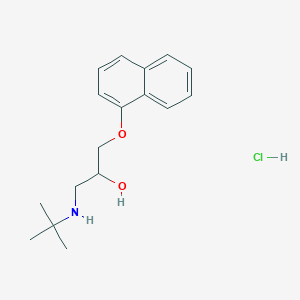
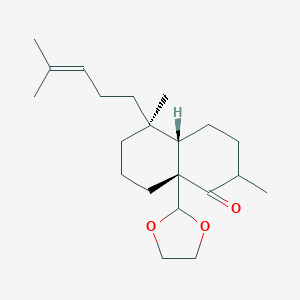
silyl](/img/structure/B55129.png)
